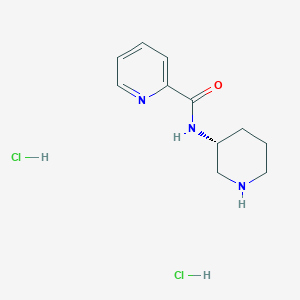

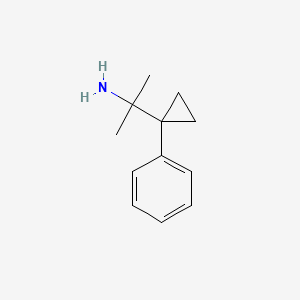

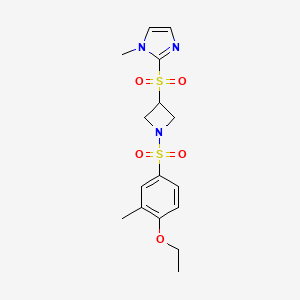

(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride, also known as ABT-594, is a synthetic compound that was first synthesized in the late 1990s by Abbott Laboratories. ABT-594 is a potent analgesic that has been shown to be effective in treating chronic pain. It is a member of the class of compounds known as nicotinic acetylcholine receptor agonists.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-heterocycles

The extensive use of chiral sulfinamides, particularly tert-butanesulfinamide, for the asymmetric synthesis of N-heterocycles, showcases the importance of these compounds in producing piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are structural motifs in many natural products and therapeutically relevant compounds, indicating their significant role in medicinal chemistry and drug development (Philip et al., 2020).

Potential CNS Acting Drugs

Research has identified functional chemical groups in heterocycles, including piperidine and pyridine, as potential leads for synthesizing compounds with CNS activity. This insight suggests the versatility of these compounds in developing treatments for CNS disorders, highlighting their medicinal importance (Saganuwan, 2017).

Antitubercular Activity

Modifications of isoniazid (INH) structures to include pyridine and piperidine derivatives have shown significant antitubercular activity. This demonstrates the potential of these compounds in addressing tuberculosis, especially against INH-resistant strains, further underlining their importance in therapeutic applications (Asif, 2014).

Dipeptidyl Peptidase IV Inhibitors

Piperidine derivatives have been documented in the development of DPP IV inhibitors, essential for treating type 2 diabetes mellitus. The selectivity and efficiency of these compounds as antidiabetic drugs reflect their significant role in therapeutic applications and drug discovery (Mendieta et al., 2011).

Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine, underscore their usefulness as versatile synthetic intermediates in organic synthesis, catalysis, and medicinal applications. This encompasses the formation of metal complexes, catalyst design, and synthesis of compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Eigenschaften

IUPAC Name |

N-[(3R)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBFBBEEZMCAB-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)

![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)

![3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)

![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)

![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)